tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

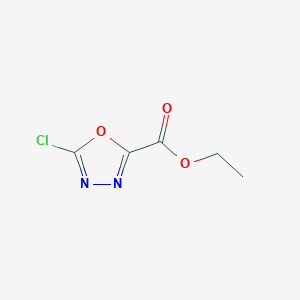

“tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate” is a chemical compound with the molecular formula C14H20N2O2 . It is a derivative of quinoxaline, a class of organic compounds that are important in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered aromatic ring .将来の方向性

The future directions for research on “tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate” and related compounds could involve further exploration of their synthesis, reactivity, and biological activity. Given the importance of quinoxaline derivatives in medicinal chemistry, there is potential for the development of new methods for their synthesis and the discovery of new applications in drug discovery .

生化学分析

Biochemical Properties

Tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily characterized by its ability to bind to specific active sites on enzymes, thereby modulating their catalytic activity. For instance, it has been observed to interact with certain oxidoreductases, affecting their electron transfer capabilities .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function. This inhibition can lead to changes in gene expression, as the compound affects transcription factors and other regulatory proteins . The molecular mechanism also involves the modulation of enzyme activity, which in turn influences various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to affect pathways related to energy production and oxidative stress response . By modulating the activity of key enzymes, it alters the flow of metabolites through these pathways, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues also influences its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes. For example, the compound may localize to the mitochondria, where it influences energy production and oxidative stress response.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves the condensation of 2-aminoacetophenone with diethyl oxalate, followed by reduction of the resulting oxime with sodium borohydride. The resulting amine is then reacted with tert-butyl bromoacetate to form the tert-butyl ester of the corresponding carboxylic acid. This ester is then cyclized with acetic anhydride to form the tetrahydroquinoxaline ring system, and the resulting carboxylic acid is esterified with methanol to form the final product.", "Starting Materials": [ "2-aminoacetophenone", "diethyl oxalate", "sodium borohydride", "tert-butyl bromoacetate", "acetic anhydride", "methanol" ], "Reaction": [ "Condensation of 2-aminoacetophenone with diethyl oxalate in the presence of sodium ethoxide to form the corresponding oxime", "Reduction of the oxime with sodium borohydride to form the corresponding amine", "Reaction of the amine with tert-butyl bromoacetate in the presence of potassium carbonate to form the tert-butyl ester of the corresponding carboxylic acid", "Cyclization of the ester with acetic anhydride in the presence of sulfuric acid to form the tetrahydroquinoxaline ring system", "Esterification of the resulting carboxylic acid with methanol in the presence of sulfuric acid to form the final product" ] } | |

CAS番号 |

1782846-60-9 |

分子式 |

C14H20N2O2 |

分子量 |

248.3 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。